MSC2360844
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Roginolisib involves the creation of a unique chemical structure that allows for selective inhibition of PI3Kδ. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to achieve high selectivity and potency while minimizing off-target effects .
Industrial Production Methods: Industrial production of Roginolisib likely involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and formulation. The compound is produced in a manner that ensures consistency, purity, and stability, adhering to regulatory standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Roginolisib primarily undergoes non-ATP competitive inhibition reactions with PI3Kδ. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in the context of its biological activity .
Common Reagents and Conditions: The compound interacts with PI3Kδ through allosteric modulation, stabilizing the inactive form of the enzyme. This interaction does not require traditional chemical reagents but relies on the unique binding properties of Roginolisib .
Major Products Formed: The primary product of Roginolisib’s interaction with PI3Kδ is the inhibition of the enzyme’s activity, leading to reduced proliferation and survival of cancer cells .
Scientific Research Applications
Roginolisib has been extensively studied for its potential in treating various cancers. Its applications include:
Mechanism of Action
Roginolisib exerts its effects by allosterically modulating the C-terminus of PI3Kδ, a key enzyme in the PI3K signaling pathway. This modulation prevents the enzyme from becoming active, thereby inhibiting downstream signaling that promotes cancer cell growth and survival. The compound’s unique binding mode ensures selective inhibition without off-target effects typically seen with other PI3K inhibitors .
Comparison with Similar Compounds
- Idelalisib
- Duvelisib
- Acalabrutinib
- Venetoclax
Comparison: Roginolisib stands out due to its unique allosteric modulation mechanism, which provides selective inhibition of PI3Kδ without the off-target effects associated with other inhibitors. This selectivity translates to a better safety profile and potentially improved therapeutic outcomes .
Roginolisib’s ability to synergize with other cancer therapies, such as BCL-2 inhibitors, further highlights its versatility and potential in combination treatments .
Properties
IUPAC Name |
[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSJYKXENYICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305267-37-1 |
Source
|
Record name | MSC-2360844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSC-2360844 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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